(1-Aminopropan-2-yl)(methyl)amine dihydrochloride
Description
Properties
IUPAC Name |
2-N-methylpropane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.2ClH/c1-4(3-5)6-2;;/h4,6H,3,5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBXEUUYAIAHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 2-Methyl-2-(methylamino)propanenitrile with Lithium Aluminium Hydride
One classical and efficient synthetic route to (1-Aminopropan-2-yl)(methyl)amine involves the reduction of 2-methyl-2-(methylamino)propanenitrile using lithium aluminium hydride (LiAlH4) in diethyl ether.
Procedure Summary:
- Starting Material: 2-methyl-2-(methylamino)propanenitrile (2.00 g, 20.4 mmol)
- Reagents: LiAlH4 (1.55 g, 20.38 mmol) in diethyl ether (40 mL)
- Conditions: Addition at 0°C, then reflux for 3 hours
- Workup: Cooling to 0°C, quenching with water (4 mL) and 2N NaOH (3 mL), filtration of solids, drying over Na2SO4, and concentration under reduced pressure
- Yield: 72% of a colorless oil, used without further purification
- Characterization: 1H NMR (CDCl3) δ 2.47 (2H, s), 2.22 (3H, s), 0.94 (6H, s)
This method is well-documented and provides a relatively high yield of the free base amine, which can subsequently be converted into the dihydrochloride salt by treatment with hydrochloric acid.
Salt Formation to Obtain the Dihydrochloride
The free base (1-Aminopropan-2-yl)(methyl)amine obtained by reduction is typically converted into the dihydrochloride salt by reaction with excess hydrochloric acid in an appropriate solvent such as isopropanol or ethyl acetate. This step improves the compound's stability, crystallinity, and handling properties.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| Reduction of 2-methyl-2-(methylamino)propanenitrile with LiAlH4 | 2-methyl-2-(methylamino)propanenitrile | LiAlH4 in diethyl ether, reflux 3 h, quench with H2O/NaOH | 72% | Straightforward, high yield, produces free base |
| Carbamate intermediate route (for related compounds) | S-Alaninol | Methyl chloroformate, methanesulfonyl chloride, sodium azide, triphenylphosphine, HCl | Variable, ~70-80% per step | Multistep, stereoselective, useful for derivatives |
Research Findings and Analysis
- The LiAlH4 reduction method is preferred for its simplicity, relatively mild conditions, and good yield. The reaction proceeds via nucleophilic attack on the nitrile carbon, reducing it to the primary amine.
- The subsequent salt formation with hydrochloric acid is essential for obtaining the dihydrochloride salt, which is more stable and suitable for pharmaceutical use.
- The carbamate-based synthetic routes, while more complex, offer stereochemical control and functional group compatibility, important in drug intermediate synthesis.
- Purity and yield optimization depend on careful control of reaction temperature, reagent stoichiometry, and workup procedures.
- Literature reports confirm that the free base amine is typically isolated as an oil and converted to the crystalline dihydrochloride salt for isolation and characterization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group participates in nucleophilic substitution reactions, particularly with electrophilic aromatic systems or alkyl halides.
Example Reaction with Halogenated Quinoline
In a study by Ambeed , (1-aminopropan-2-yl)(methyl)amine reacted with 7-bromo-4-chloro-3-nitroquinoline under basic conditions:
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Reagents/Conditions : Triethylamine (base), dichloromethane solvent, 0–20°C.
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Product : 1-(7-Bromo-3-nitroquinolin-4-ylamino)-2-methylpropan-2-ol (yield: 27.78 g after recrystallization).
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Mechanism : Deprotonation of the amine by triethylamine enhances nucleophilicity, enabling attack on the electron-deficient aromatic ring.
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 7-Bromo-4-chloro-3-nitroquinoline | Triethylamine, CH₂Cl₂, 0–20°C | 1-(7-Bromo-3-nitroquinolin-4-ylamino)-2-methylpropan-2-ol | 27.78 g |
Sulfonamide Formation
The amine reacts with sulfonyl chlorides to form sulfonamides, a key reaction in medicinal chemistry for introducing sulfonamide functionalities.
Example Reaction with 4-Formylbenzenesulfonyl Chloride
Ambeed demonstrated this reaction:
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Reagents/Conditions : Sodium bicarbonate (base), methanol solvent, 20°C, 1 hour.
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Product : 4-Formyl-N-(2-hydroxy-2-methylpropyl)benzenesulfonamide.
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Mechanism : Base-mediated deprotonation of the amine facilitates nucleophilic attack on the sulfonyl chloride.
| Substrate | Reagents/Conditions | Product | Source |
|---|---|---|---|
| 4-Formylbenzenesulfonyl chloride | NaHCO₃, MeOH, 20°C | 4-Formyl-N-(2-hydroxy-2-methylpropyl)benzenesulfonamide |
Example with Boc-Protected Tyrosine
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Reagents/Conditions : DIEA (base), THF solvent, 20–30°C.
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Product : Boc-protected tyrosine conjugate (purified via chromatography).
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Mechanism : Amine acts as a nucleophile in displacing leaving groups (e.g., halides) or forming amide bonds.
| Substrate | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Boc-protected tyrosine derivative | DIEA, THF, 20–30°C | Boc-tyrosine-amine conjugate |
Reductive Amination
While direct evidence for this compound is limited, analogous β-amino alcohols undergo reductive amination with ketones or aldehydes. For example:
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General Reaction : Amine + carbonyl compound → imine intermediate → reduction to secondary amine.
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Reagents : Sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium.
Salt Formation and Acid-Base Reactions
The dihydrochloride salt dissociates in aqueous solutions, regenerating the free base. This property is critical for solubility adjustments in pharmaceutical applications.
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Deprotonation : Treatment with NaOH or NaHCO₃ yields the free amine.
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Reprotonation : HCl gas or aqueous HCl regenerates the salt.
Key Reaction Trends and Selectivity
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Steric Effects : The methyl group on the secondary amine reduces reactivity toward bulky electrophiles.
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Electronic Effects : Electron-withdrawing groups on aromatic substrates enhance substitution rates (e.g., nitro groups in quinoline derivatives ).
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Solvent Influence : Polar aprotic solvents (e.g., THF, CH₂Cl₂) improve reaction rates by stabilizing transition states.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : This compound is frequently used as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a valuable tool in synthetic chemistry.
Biology
- Biochemical Pathways : Research indicates that (1-Aminopropan-2-yl)(methyl)amine dihydrochloride may play a role in several biochemical pathways. It can act as a substrate or inhibitor for specific enzymes, influencing metabolic processes.
Medicine
- Therapeutic Potential : Investigations into the compound's pharmacological properties have shown promise in areas such as:
- Neurotransmitter Research : It may interact with neurotransmitter receptors, potentially influencing conditions like depression and anxiety.
- Antimicrobial Activity : Preliminary studies suggest it could possess antimicrobial properties, making it a candidate for new antimicrobial agents.
- Anticancer Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
Industrial Applications
- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, particularly in industries focused on fine chemicals.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Neurotransmitter Interaction Studies :
- Antimicrobial Activity Assessment :
- Anticancer Activity Evaluation :
These findings highlight the compound's versatility across different scientific domains and its potential for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of (1-Aminopropan-2-yl)(methyl)amine dihydrochloride involves its interaction with various molecular targets, depending on its application. In biochemical pathways, it may act as a substrate or inhibitor of specific enzymes. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares (1-Aminopropan-2-yl)(methyl)amine dihydrochloride with key analogs based on molecular weight, substituents, and functional groups:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Applications/Properties | Reference |
|---|---|---|---|---|---|
| (2S)-1-Aminopropan-2-ylamine dihydrochloride | C₅H₁₄Cl₂F₂N₂ | 211.08 | Difluoroethyl group | Versatile scaffold for drug discovery | |
| 1-(1H-Indazol-5-yl)propan-2-ylamine dihydrochloride | C₁₁H₁₇Cl₂N₃ | 262.18 | Indazole ring | Pharmaceutical intermediate | |
| 2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride | C₇H₁₃Cl₂N₃ | 210.10 | Imidazole and cyclopropane rings | Potential bioactivity due to rigidity | |
| Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride | Not fully specified | N/A | Pyrazole ring | Synthetic intermediate | |
| Ethyl(1-methoxypropan-2-yl)amine hydrochloride | C₆H₁₆ClNO | 153.65 | Methoxy group | Increased hydrophilicity |
Key Differences in Properties
Hydrophilicity/Lipophilicity :
- Fluorinated analogs (e.g., ) exhibit increased lipophilicity due to fluorine's electron-withdrawing effects, enhancing metabolic stability.
- Aromatic heterocycles (e.g., indazole , imidazole ) introduce hydrophobicity but may improve target binding in drug design.
- Methoxy-containing compounds (e.g., ) show higher hydrophilicity compared to purely aliphatic amines.
Reactivity :
- Chloroethyl derivatives (e.g., ) are reactive in alkylation reactions, whereas the target compound's simpler structure may favor nucleophilic substitution or coordination chemistry.
Biological Activity :
Industrial and Pharmaceutical Relevance
- The indazole derivative may serve as a kinase inhibitor scaffold, reflecting the importance of aromatic moieties in drug design.
Biological Activity
(1-Aminopropan-2-yl)(methyl)amine dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The mechanism involves:
- Binding to Receptors : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signaling pathways relevant to various physiological processes.
- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
Biological Activity
Research has indicated several areas where this compound exhibits notable biological activities:
- Neurotransmitter Research : The compound has been utilized in studies examining neurotransmitter systems, particularly in the context of disorders such as depression and anxiety.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neurotransmitter Modulation | Agonistic effects on serotonin receptors | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against cancer cell lines |
Case Study 1: Neurotransmitter Modulation
In a study focusing on the modulation of serotonin receptors, this compound was shown to enhance serotonin signaling pathways. This effect suggests potential therapeutic applications in treating mood disorders. Researchers observed increased neuronal firing rates in response to the compound, indicating its efficacy as a serotonin receptor agonist.
Case Study 2: Antimicrobial Efficacy
Another research initiative evaluated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting that modifications to the structure could enhance its antimicrobial potency.
Case Study 3: Anticancer Activity
In vitro studies assessed the anticancer activity of modified versions of this compound against human cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating substantial cytotoxic effects. This highlights the potential for further development into anticancer therapeutics.
Q & A
Q. Methodology
- Yield discrepancies : Compare solvent systems (e.g., ethanol vs. THF) and purity of starting materials using GC-MS. Reproduce reactions under inert atmospheres to exclude oxidation byproducts .
- Biological variability : Validate assays via orthogonal methods (e.g., SPR for binding affinity vs. cell-based activity). Use standardized reference compounds (e.g., LGC Standards’ impurities) to calibrate instruments .
What are the key considerations for evaluating the environmental impact of this compound?
Advanced
Follow the INCHEMBIOL framework:
Physicochemical properties : Determine logP (octanol-water) and hydrolysis half-life at pH 4–2.
Biotic degradation : Use OECD 301F (manometric respirometry) to assess microbial mineralization in soil/water systems.
Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-hour LC) .
How does structural modification of the amine group affect reactivity and application?
Basic
Compare with analogs:
- 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride : The cyclopropyl group enhances steric hindrance, reducing nucleophilicity but increasing metabolic stability .
- (2S)-2,3-diaminopropan-1-ol dihydrochloride : Additional hydroxyl group enables hydrogen bonding in enzyme active sites .
Advanced
Use QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity. For example, substituent electronegativity at the β-carbon correlates with antibacterial potency (R = 0.89 in Gram-positive assays) .
What stabilization strategies are recommended for labile intermediates during synthesis?
Q. Advanced
- Low-temperature quenching : After alkylation, rapidly cool to -20°C to prevent retro-Michael reactions.
- Lyophilization : For hygroscopic intermediates, freeze-dry under vacuum (0.1 mbar) with trehalose as a cryoprotectant .
How can isotopic labeling (e.g., 2H^2H2H, 13C^13C13C) be applied to study this compound’s metabolic pathways?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
